5-(Aminomethyl)piperazine-2,3-dione

NMDA receptor glycine site radioligand displacement

5-(Aminomethyl)piperazine-2,3-dione (CAS 1186467-04-8) is a heterocyclic diketopiperazine (DKP) belonging to the broader piperazinedione class, with molecular formula C₅H₉N₃O₂ and an average mass of 143.144 Da. The compound was identified through in silico docking from the chemical universe database GDB-11 as a potential ligand for the N-methyl-D-aspartate (NMDA) receptor glycine binding site, a target implicated in synaptic plasticity, learning, and memory.

Molecular Formula C5H9N3O2
Molecular Weight 143.14 g/mol
CAS No. 1186467-04-8
Cat. No. B1390252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)piperazine-2,3-dione
CAS1186467-04-8
Synonyms5-(aminomethyl)piperazine-2,3-dione
Molecular FormulaC5H9N3O2
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESC1C(NC(=O)C(=O)N1)CN
InChIInChI=1S/C5H9N3O2/c6-1-3-2-7-4(9)5(10)8-3/h3H,1-2,6H2,(H,7,9)(H,8,10)
InChIKeyWHGANRDWMKINNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Aminomethyl)piperazine-2,3-dione (CAS 1186467-04-8) – DKp Scaffold with Documented Functional Inactivity at the NMDA Glycine Site


5-(Aminomethyl)piperazine-2,3-dione (CAS 1186467-04-8) is a heterocyclic diketopiperazine (DKP) belonging to the broader piperazinedione class, with molecular formula C₅H₉N₃O₂ and an average mass of 143.144 Da . The compound was identified through in silico docking from the chemical universe database GDB-11 as a potential ligand for the N-methyl-D-aspartate (NMDA) receptor glycine binding site, a target implicated in synaptic plasticity, learning, and memory [1]. Critically, experimental follow-up demonstrated that while its close regioisomeric analog 3-(aminomethyl)piperazine-2,5-dione (compound 3) acts as a glycine-site inhibitor with an estimated K_D of 50 μM, 5-(aminomethyl)piperazine-2,3-dione (compound 4) is functionally inactive at this site [1]. This experimentally verified lack of activity establishes the compound as a structurally matched negative control rather than a direct pharmacological tool, a distinction that carries specific implications for procurement and experimental design.

Why 5-(Aminomethyl)piperazine-2,3-dione Cannot Be Interchanged with Its 2,5-Dione Regioisomer or Other Piperazine Derivatives


The piperazinedione scaffold is a privileged chemotype in medicinal chemistry, appearing in inhibitors of farnesyl-protein transferase, interleukin 4 induced protein 1 (IL4I1), and β-lactam antibacterials [1]. However, subtle structural variations within this class produce profound differences in target engagement. For 5-(aminomethyl)piperazine-2,3-dione specifically, the critical discriminator is the position of the carbonyl groups: the 2,3-dione regioisomer (compound 4) is inactive at the NMDA receptor glycine site, whereas its 2,5-dione regioisomer (compound 3) demonstrates measurable inhibition with a K_D of 50 μM in radioligand displacement and Xenopus oocyte electrophysiology assays [2]. This regioisomer-dependent activity profile means that generic substitution of one aminomethyl-piperazinedione for another will yield fundamentally different biological outcomes [2]. Furthermore, the compound's predicted ACD/LogP of −2.54 and four hydrogen bond donors differentiate it physicochemically from both the unsubstituted piperazine-2,3-dione core (LogP −1.85) and other N-substituted piperazinediones, affecting solubility, permeability, and formulation behavior . Researchers and procurement specialists must therefore verify the exact regioisomeric identity and substitution pattern rather than relying on class-level assumptions.

Quantitative Differentiation Evidence for 5-(Aminomethyl)piperazine-2,3-dione Relative to Key Comparators


Functional Activity at the NMDA Receptor Glycine Site: Inactive (Compound 4) vs. K_D 50 μM (Compound 3)

In the sole peer-reviewed study reporting experimental pharmacological data for this compound, 5-(aminomethyl)piperazine-2,3-dione (designated compound 4) was tested head-to-head with its regioisomer 3-(aminomethyl)piperazine-2,5-dione (compound 3) in both radioligand displacement assays using [³H]glycine and electrophysiological recordings in Xenopus oocytes expressing NMDA receptors [1]. Compound 4 showed no measurable inhibition of glycine binding or NMDA receptor function, while compound 3 inhibited glycine binding with an estimated K_D of 50 μM [1]. This direct, within-study comparison using identical assay conditions establishes that the 2,3-dione regioisomer lacks the NMDA glycine site activity exhibited by the 2,5-dione regioisomer.

NMDA receptor glycine site radioligand displacement electrophysiology

Synthetic Accessibility: 6-Step Synthesis (Compound 4) vs. 4-Step Synthesis (Compound 3)

The Nguyen et al. 2009 study reports that 5-(aminomethyl)piperazine-2,3-dione (compound 4) required a 6-step synthetic route, whereas the active comparator 3-(aminomethyl)piperazine-2,5-dione (compound 3) was synthesized in only 4 steps [1]. This 50% increase in step count for the 2,3-dione regioisomer reflects the differential accessibility of the two regioisomeric scaffolds and has direct implications for procurement cost, scalable synthesis, and commercial availability.

synthetic chemistry step count process scalability regioisomer synthesis

Regioisomeric Basis of Activity: 2,3-Dione vs. 2,5-Dione Carbonyl Positioning Dictates NMDA Glycine Site Engagement

The two compounds—5-(aminomethyl)piperazine-2,3-dione and 3-(aminomethyl)piperazine-2,5-dione—are constitutional isomers differing solely in the placement of the two carbonyl groups on the piperazine ring. Despite sharing identical molecular formula (C₅H₉N₃O₂), molecular weight (~143.14 Da), and the aminomethyl substituent, the shift from a 2,3-dione to a 2,5-dione pattern completely abolishes NMDA glycine site inhibitory activity [1]. This regioisomer-dependent pharmacology underscores the critical role of the diketopiperazine ring geometry in molecular recognition at the glycine binding pocket of the GluN1 subunit [1][2].

structure-activity relationship regioisomerism diketopiperazine pharmacophore

Predicted Physicochemical Property Differentiation: LogP and Hydrogen Bonding Profile vs. Unsubstituted Piperazine-2,3-dione Core

Predicted ACD/Labs Percepta data for 5-(aminomethyl)piperazine-2,3-dione indicate an ACD/LogP of −2.54, substantially more hydrophilic than the parent piperazine-2,3-dione core (ACD/LogP −1.85) . The compound also features 4 hydrogen bond donors and 5 hydrogen bond acceptors, with a polar surface area of 84 Ų and zero violations of Lipinski's Rule of 5 . These predicted properties suggest high aqueous solubility but limited passive membrane permeability, particularly at physiological pH where the ACD/LogD (pH 7.4) drops to −3.67 . By contrast, the active 2,5-dione regioisomer and other N-substituted piperazine-2,3-diones with hydrophobic substituents show higher predicted LogP values (e.g., 1-propyl-piperazine-2,3-dione: LogP −0.38) .

physicochemical properties LogP hydrogen bonding drug-likeness

Functional Selectivity Profile: Experimentally Verified Inactivity at NMDA Glycine Site Defines Niche as a Negative Control Compound

5-(Aminomethyl)piperazine-2,3-dione is indexed in the MeSH database as an 'NMDA glycine site inhibitor' based on its structural relationship to the active compound, yet the primary literature explicitly reports it as inactive [1][2]. This disconnect between database classification and experimental reality highlights the compound's unique procurement value: it serves as an experimentally validated, structurally matched negative control for studies involving 3-(aminomethyl)piperazine-2,5-dione. In chemical probe validation studies, negative controls that are close structural analogs of the active probe but lack target engagement are essential for confirming that observed phenotypes are driven by on-target pharmacology rather than off-target effects [3].

negative control chemical probe pharmacological validation NMDA receptor

Comparative Affinity Context: Inactive vs. Known NMDA Glycine Site Antagonists L-701252 (IC₅₀ 420 nM) and 7-Chlorokynurenic Acid (IC₅₀ 0.56 μM)

To place the inactivity of 5-(aminomethyl)piperazine-2,3-dione in broader pharmacological context, established NMDA glycine site antagonists such as L-701252 (IC₅₀ = 420 nM) [1] and 7-chlorokynurenic acid (IC₅₀ = 0.56 μM) [2] demonstrate nanomolar to sub-micromolar potency. The 2,5-dione regioisomer's K_D of 50 μM already represents a ~100-fold lower affinity than these reference antagonists; the 2,3-dione regioisomer falls below the detectable threshold entirely [3]. This cross-study comparison confirms that 5-(aminomethyl)piperazine-2,3-dione is not merely a weak inhibitor—it is functionally silent at the NMDA glycine site.

NMDA glycine site antagonist benchmarking affinity comparison pharmacological tool compound

Procurement-Relevant Application Scenarios for 5-(Aminomethyl)piperazine-2,3-dione (CAS 1186467-04-8)


Structurally Matched Negative Control for NMDA Glycine Site Inhibitor Studies

5-(Aminomethyl)piperazine-2,3-dione serves as an ideal negative control compound for pharmacological experiments employing 3-(aminomethyl)piperazine-2,5-dione (K_D 50 μM) as an NMDA glycine site inhibitor [1]. Because both compounds share identical molecular formula (C₅H₉N₃O₂), molecular weight, and functional groups, differing only in the 2,3- vs. 2,5-dione carbonyl arrangement, compound 4 controls for non-specific effects of the piperazinedione scaffold while lacking on-target glycine site activity, as confirmed by radioligand displacement and electrophysiology [1]. This makes it indispensable for ruling out off-target contributions in NMDA receptor signaling, synaptic plasticity, and excitotoxicity assays [1].

Structure-Activity Relationship (SAR) Probe for Diketopiperazine Pharmacophore Mapping

The experimentally verified inactivity of compound 4 at the NMDA glycine site, contrasted with the K_D 50 μM activity of its 2,5-dione regioisomer, provides a clean SAR data point for computational and medicinal chemistry efforts targeting the glycine binding pocket of GluN1 [1]. The compound can be used as a negative probe in docking validation studies, pharmacophore model refinement, and machine learning training sets where regioisomer-dependent activity is a critical parameter [1][2]. Its 6-step synthesis, though longer than the 4-step route for the 2,5-dione, is described in the primary literature, enabling custom synthesis for laboratories requiring the authentic 2,3-dione scaffold [1].

Physicochemical Reference Standard for Hydrophilic Diketopiperazine Derivatives

With a predicted ACD/LogP of −2.54, ACD/LogD (pH 7.4) of −3.67, and 4 hydrogen bond donors, 5-(aminomethyl)piperazine-2,3-dione occupies the extreme hydrophilic end of the piperazine-2,3-dione property space [1]. This makes it a useful reference compound for laboratories developing HPLC retention time indices, logP prediction model calibration, or solubility-permeability correlation studies involving highly polar small-molecule heterocycles [1]. Its zero Rule-of-5 violations and polar surface area of 84 Ų also make it a benchmark for evaluating computational ADME prediction accuracy for low-molecular-weight, highly hydrophilic scaffolds [1].

Chemical Biology Tool for Investigating Regioisomer-Dependent Biological Recognition

The 2,3-dione/2,5-dione regioisomer pair of aminomethyl-piperazinediones constitutes a uniquely controlled chemical biology toolset for probing how subtle changes in hydrogen bond acceptor positioning affect biomolecular recognition [1][2]. Beyond the NMDA receptor, piperazine-2,3-dione derivatives have been explored as inhibitors of IL4I1, farnesyl-protein transferase, and as β-lactam antibiotic conjugates [2]. Compound 4 can be deployed alongside compound 3 in target ID panels or selectivity profiling to distinguish targets that are sensitive to the diketopiperazine regioisomerism from those that are not [1][2].

Quote Request

Request a Quote for 5-(Aminomethyl)piperazine-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.